molecular formula C14H9F3N2O B12873945 2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12873945
M. Wt: 278.23 g/mol
InChI Key: XOADXYVVHFIZRU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that belongs to the class of trifluoromethyl ethers. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a phenyl group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxy source under specific conditions .

For example, the trifluoromethoxylation can be achieved using trifluoromethyl ethers as reagents. The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine compounds .

Scientific Research Applications

2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which combines the trifluoromethoxy group with a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

6-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-8-10-6-7-11(18-13(10)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

XOADXYVVHFIZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)OC(F)(F)F

Origin of Product

United States

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